Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)-
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Overview
Description
Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds Pyridine itself is a six-membered ring containing one nitrogen atom, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- typically involves multiple steps:
Formation of the Pyridine Ring: Pyridine rings can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the o-Bromobenzyl Group: This step often involves the bromination of benzyl compounds using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Diethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Diethylamine, other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog with a six-membered ring containing one nitrogen atom
Properties
CAS No. |
74037-38-0 |
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Molecular Formula |
C18H24BrN3 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24BrN3/c1-3-21(4-2)13-14-22(18-11-7-8-12-20-18)15-16-9-5-6-10-17(16)19/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
YJGZDXJYHOXVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=C1Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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